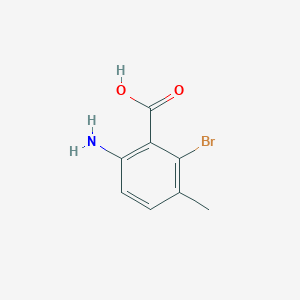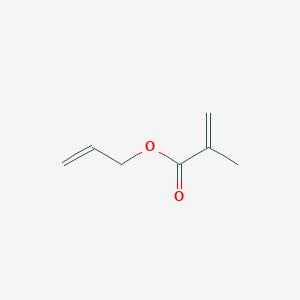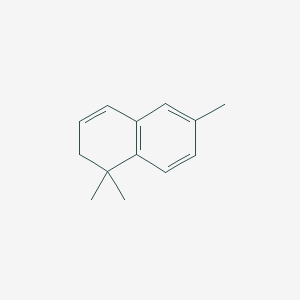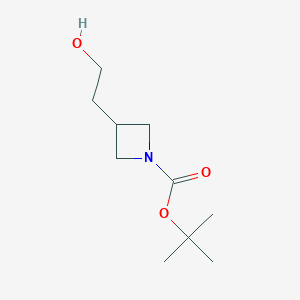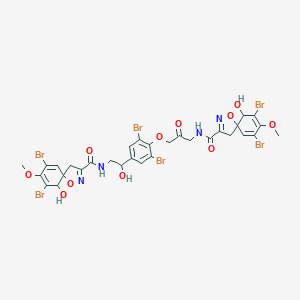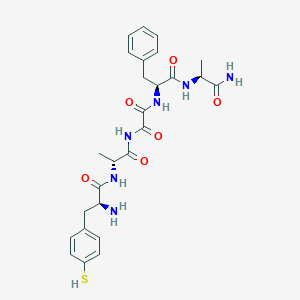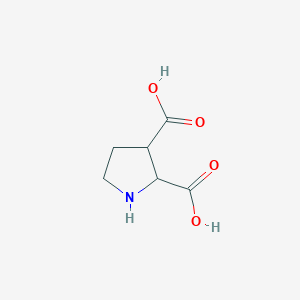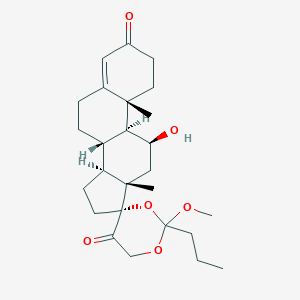
Hydrocortison-17,21-Methylorthobutyrat
Übersicht
Beschreibung
Hydrocortisone 17,21-Methyl Orthobutyrate is a derivative of hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its anti-inflammatory properties and is used in the preparation of various pharmaceutical formulations . It is chemically described as (4R,8’S,9’S,10’R,11’S,13’S,14’S)-11’-hydroxy-2-methoxy-10’,13’-dimethyl-2-propylspiro [1,3-dioxane-4,17’-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta [a]phenanthrene]-3’,5-dione .
Wissenschaftliche Forschungsanwendungen
Hydrocortisone 17,21-Methyl Orthobutyrate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Hydrocortisone 17,21-Methyl Orthobutyrate, also known as Cortisol Cyclic 17,21- (Methyl Orthobutyrate), primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Mode of Action
Upon binding to the glucocorticoid receptor, Hydrocortisone 17,21-Methyl Orthobutyrate triggers a series of downstream effects. These include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . Additionally, it promotes the expression of anti-inflammatory genes .
Biochemical Pathways
The compound’s interaction with the glucocorticoid receptor affects several biochemical pathways. The inhibition of phospholipase A2 and NF-kappa B, for instance, disrupts the production of pro-inflammatory mediators. This leads to a reduction in inflammation and an increase in anti-inflammatory responses .
Result of Action
The molecular and cellular effects of Hydrocortisone 17,21-Methyl Orthobutyrate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor and modulating the expression of various genes, it helps to reduce inflammation and alleviate symptoms of corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of Hydrocortisone 17,21-Methyl Orthobutyrate can be influenced by various environmental factors These may include the pH of the local environment, the presence of other biochemical substances, and the specific characteristics of the target tissues.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Hydrocortisone 17,21-Methyl Orthobutyrate are not well-documented in the literature. It is known that hydrocortisone, a related compound, interacts with various enzymes and proteins in the body, including glucocorticoid receptors. It is likely that Hydrocortisone 17,21-Methyl Orthobutyrate has similar interactions .
Cellular Effects
Hydrocortisone, a related compound, is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Hydrocortisone 17,21-Methyl Orthobutyrate in laboratory settings. A related compound, hydrocortisone, has been shown to degrade under certain conditions .
Metabolic Pathways
Hydrocortisone, a related compound, is known to be involved in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone 17,21-Methyl Orthobutyrate typically involves the esterification of hydrocortisone with orthobutyric acid. The reaction is catalyzed by an acid catalyst and carried out in an organic solvent such as dimethylformamide . The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of Hydrocortisone 17,21-Methyl Orthobutyrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrocortisone 17,21-Methyl Orthobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Common substitution reactions involve the replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone 17,21-Methyl Orthobutyrate can be compared with other glucocorticoid compounds such as:
Hydrocortisone Butyrate: Similar in structure but differs in the ester group attached to the hydrocortisone molecule.
Hydrocortisone Acetate: Another derivative with an acetate group instead of the orthobutyrate group.
Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different chemical structure.
Uniqueness: Hydrocortisone 17,21-Methyl Orthobutyrate is unique due to its specific ester group, which can influence its pharmacokinetic properties and potency compared to other hydrocortisone derivatives .
Eigenschaften
IUPAC Name |
(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPTSVAIQEMIV-KAUWDTBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628398 | |
| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-63-7 | |
| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


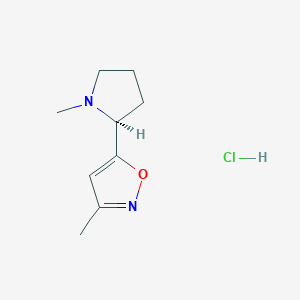
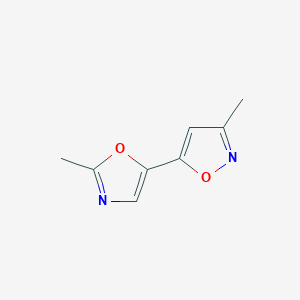
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B124367.png)

